(2,5-Dimethyl-1,4-phenylene)diboronic acid
Overview
Description
(2,5-Dimethyl-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C8H12B2O4. It is a derivative of boronic acid, characterized by the presence of two boronic acid groups attached to a dimethyl-substituted benzene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1,4-phenylene)diboronic acid typically involves the borylation of 2,5-dimethyl-1,4-dibromobenzene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where bis(pinacolato)diboron is used as the boron source .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, phenols, and various boron-containing compounds .
Scientific Research Applications
(2,5-Dimethyl-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and diagnostic agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including boron-doped semiconductors and catalysts[][4].
Mechanism of Action
The mechanism by which (2,5-Dimethyl-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boronate esters with diols, which is a key step in many of its applications. The compound’s reactivity is influenced by the electronic properties of the dimethyl-substituted benzene ring, which can modulate its binding affinity and specificity .
Comparison with Similar Compounds
- (2,5-Difluoro-1,4-phenylene)diboronic acid
- Benzene-1,4-diboronic acid
- (2-Methyl-1,4-phenylene)diboronic acid
Comparison: (2,5-Dimethyl-1,4-phenylene)diboronic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and solubility compared to its analogs. For instance, (2,5-Difluoro-1,4-phenylene)diboronic acid has fluorine atoms that can enhance its electron-withdrawing properties, while benzene-1,4-diboronic acid lacks any substituents, making it less sterically hindered .
Properties
IUPAC Name |
(4-borono-2,5-dimethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4,11-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUBHLGWWXABY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)B(O)O)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623234 | |
Record name | (2,5-Dimethyl-1,4-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90085-60-2 | |
Record name | (2,5-Dimethyl-1,4-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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